molecular formula C10H20O3 B8458232 2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol

2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol

Cat. No. B8458232
M. Wt: 188.26 g/mol
InChI Key: KWXKOROLMBMRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057508

Procedure details

2-Cyclohexyl-2-hydroxymethylpropan-1,3-diol and 2-isobutyl-2-hydroxymethylpropan-1,3-diol were prepared from diethyl cyclohexylmalonate and diethyl i-butylmalonate respectively in a manner analogous to the synthesis of 2-(2,2-dimethylpropyl)-2-hydroxymethylpropane-1,3-diol (example 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2,2-dimethylpropyl)-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([C:13]([O:15]CC)=O)[C:8]([O:10]CC)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(C(C(OCC)=O)[C:23](OCC)=[O:24])C(C)C.[CH3:33][C:34](C)([CH3:43])[CH2:35][C:36]([CH2:41][OH:42])([CH2:39][OH:40])[CH2:37][OH:38]>>[CH:1]1([C:7]([CH2:8][OH:10])([CH2:13][OH:15])[CH2:23][OH:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[CH2:35]([C:36]([CH2:37][OH:38])([CH2:39][OH:40])[CH2:41][OH:42])[CH:34]([CH3:43])[CH3:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(C(=O)OCC)C(=O)OCC
Name
2-(2,2-dimethylpropyl)-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(CO)(CO)CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CO)(CO)CO
Name
Type
product
Smiles
C(C(C)C)C(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.